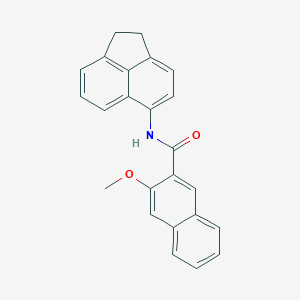

N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry systematic name for this compound, this compound, provides a comprehensive description of its molecular architecture through standardized nomenclature conventions. The name systematically deconstructs the molecular structure into its constituent components, beginning with the amide nitrogen atom that serves as the central linking element between two distinct polycyclic aromatic systems. The first component, 1,2-dihydroacenaphthylen-5-yl, represents a partially saturated tricyclic aromatic system derived from acenaphthylene, which itself is described as an ortho- and peri-fused tricyclic hydrocarbon resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. The dihydro prefix indicates the reduction of the double bond within the five-membered ring portion of the acenaphthylene framework, creating a saturated ethylene bridge that fundamentally alters the electronic properties and geometric constraints of the molecular system.

The second major component, 3-methoxynaphthalene-2-carboxamide, incorporates a naphthalene ring system substituted with a methoxy group at the 3-position and a carboxamide functional group at the 2-position. Naphthalene, as the simplest representative polycyclic aromatic hydrocarbon with two aromatic rings, serves as the foundational framework for this substitution pattern. The methoxy substituent introduces an electron-donating group that significantly influences the electronic distribution within the naphthalene system, while the carboxamide functionality provides the chemical linkage mechanism through which the two major molecular components are united. The positional numbering system employed in this nomenclature follows established International Union of Pure and Applied Chemistry conventions for polycyclic aromatic systems, ensuring unambiguous structural identification and facilitating accurate communication within the scientific community.

The systematic interpretation of this nomenclature reveals a molecule characterized by extensive conjugated pi-electron systems that are partially disrupted by the saturated ethylene bridge within the dihydroacenaphthylene component. This structural feature creates unique electronic properties that distinguish the compound from fully aromatic analogs while maintaining substantial aromatic character throughout the remainder of the molecular framework. The overall molecular geometry exhibits a predominantly planar configuration typical of polycyclic aromatic compounds, with potential for slight non-planarity introduced by steric interactions between the bulky substituent groups and conformational flexibility within the saturated bridge region.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula C24H19NO2 provides fundamental quantitative information regarding the atomic composition of this compound while simultaneously revealing important insights into its degree of unsaturation and potential for constitutional isomerism. The formula indicates a carbon-to-hydrogen ratio that reflects substantial unsaturation consistent with multiple aromatic ring systems, while the presence of one nitrogen atom and two oxygen atoms identifies the compound as a substituted carboxamide with an additional oxygen-containing functional group. The degree of unsaturation, calculated as fifteen from the molecular formula, corresponds precisely to the expected value for a compound containing two naphthalene-like ring systems (each contributing four degrees of unsaturation), one five-membered ring (contributing two degrees of unsaturation), one carbonyl group (contributing one degree of unsaturation), and additional aromatic character distributed throughout the fused ring systems.

Constitutional isomerism analysis reveals numerous potential structural variations that could theoretically share the molecular formula C24H19NO2 while exhibiting different connectivity patterns and functional group arrangements. The specific substitution pattern of the methoxy group at the 3-position of the naphthalene ring could be relocated to any of the remaining seven available positions, generating a series of positional isomers with potentially different chemical and physical properties. Similarly, the carboxamide functionality could theoretically be positioned at alternative locations within the naphthalene system, although the 2-position represents the most synthetically accessible and chemically stable arrangement given typical synthetic methodologies and electronic considerations.

| Property | Value | Implications |

|---|---|---|

| Molecular Formula | C24H19NO2 | High degree of unsaturation indicating extensive aromatic character |

| Molecular Weight | 353.4 g/mol | Classification as high-molecular-weight polycyclic aromatic compound |

| Degree of Unsaturation | 15 | Consistent with multiple fused aromatic ring systems |

| Heteroatom Content | 1 nitrogen, 2 oxygen | Amide functionality with additional methoxy substitution |

The dihydroacenaphthylene component introduces additional constitutional isomerism possibilities through the specific positioning of the saturated ethylene bridge and the point of attachment to the amide nitrogen. The 5-position attachment represents one of several possible connectivity patterns, with alternative attachment sites potentially generating compounds with significantly different electronic properties and molecular geometries. Furthermore, the reduced nature of the acenaphthylene system creates opportunities for stereoisomerism that would not exist in the fully aromatic parent compound, although the specific geometric constraints of the fused ring system likely limit the practical significance of such stereochemical variations.

The comprehensive constitutional isomerism analysis demonstrates that while numerous theoretical isomers sharing the molecular formula C24H19NO2 could potentially exist, the specific structural arrangement found in this compound represents a carefully designed molecular architecture that balances synthetic accessibility, structural stability, and desired electronic properties. This particular constitutional arrangement maximizes the aromatic character of the system while incorporating strategic functional group positioning that enables specific intermolecular interactions and potential applications in materials science or pharmaceutical contexts.

Systematic Classification Within Polycyclic Aromatic Amides

This compound occupies a specialized position within the broader classification system of polycyclic aromatic amides, representing a sophisticated fusion of multiple chemical families and structural motifs. The compound belongs to the general class of organic amides, characterized by the presence of the characteristic R-C(=O)-NR'R'' functional group where the carbonyl carbon is directly bonded to a nitrogen atom. Within this broad category, the compound specifically represents a carboxamide derivative where the carbonyl group originates from a carboxylic acid functionality, distinguishing it from other amide types such as sulfonamides or phosphonamides. The secondary amide classification applies due to the presence of one substituent group attached to the amide nitrogen, specifically the complex polycyclic aromatic system derived from dihydroacenaphthylene.

The polycyclic aromatic component places this compound within the extensive family of polycyclic aromatic hydrocarbons and their derivatives, which are characterized by multiple fused aromatic rings and represent important structural motifs in both natural and synthetic chemistry. Polycyclic aromatic hydrocarbons are typically classified based on the number of aromatic rings, with compounds containing four or more rings designated as high-molecular-weight polycyclic aromatic hydrocarbons that exhibit increased stability and toxicity compared to their lower molecular weight counterparts. The present compound, containing multiple fused ring systems totaling more than four aromatic rings, clearly falls within this high-molecular-weight classification while simultaneously incorporating non-hydrocarbon heteroatoms and functional groups that modify its fundamental properties.

The acenaphthylene-containing structural component represents a particularly specialized subset of polycyclic aromatic compounds that have gained significant attention due to their unique electronic properties arising from non-alternant aromatic character. Acenaphthylene-containing polycyclic aromatic hydrocarbons stand out as exceptional structural units for organic functional materials because their non-alternant electronic structure enhances electron affinity compared to traditional alternant polycyclic aromatic systems. This electronic property enhancement makes compounds like this compound particularly valuable for applications requiring specific electronic characteristics, such as organic semiconductors, photovoltaic materials, or electron transport layers in electronic devices.

| Classification Level | Category | Specific Classification |

|---|---|---|

| Chemical Family | Organic Amides | Secondary carboxamide |

| Aromatic Classification | Polycyclic Aromatic Compounds | High-molecular-weight polycyclic aromatic derivative |

| Ring System Type | Non-alternant polycyclic aromatics | Acenaphthylene-containing polycyclic aromatic amide |

| Functional Group Classification | Substituted carboxamides | Methoxynaphthalene carboxamide derivative |

| Electronic Classification | π-Conjugated systems | Extended conjugation with heteroatom incorporation |

The methoxy substitution introduces the compound into the category of substituted aromatic ethers, where the methoxy group serves as an electron-donating substituent that significantly influences the electronic properties of the naphthalene ring system. Methoxynaphthalene derivatives, such as 1-methoxynaphthalene and 2-methoxynaphthalene, represent well-studied examples of this substitution pattern and demonstrate the profound effects that methoxy substitution can have on aromatic reactivity, physical properties, and biological activity. The specific 3-methoxy substitution pattern in the present compound represents a less commonly encountered isomer that may exhibit unique properties compared to the more thoroughly studied 1- and 2-methoxynaphthalene analogs.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO2/c1-27-22-14-18-6-3-2-5-17(18)13-20(22)24(26)25-21-12-11-16-10-9-15-7-4-8-19(21)23(15)16/h2-8,11-14H,9-10H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVSIZVDTBVBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 3-Hydroxynaphthalene-2-Carboxylic Acid

The introduction of a methoxy group at the 3-position of naphthalene-2-carboxylic acid is achieved through O-methylation. Drawing from the phase-transfer catalysis method described in CN102757322A, 3-hydroxynaphthalene-2-carboxylic acid is dissolved in a 10–15% sodium hydroxide solution, followed by the addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Dimethyl carbonate (DMC) is then introduced under reflux at 60–85°C for 3–6 hours. This method avoids toxic methylating agents like dimethyl sulfate, achieving yields exceeding 95%.

Reaction Conditions:

Alternative Route via Carboxylation

For cases where 3-hydroxynaphthalene-2-carboxylic acid is unavailable, a Friedel-Crafts acylation approach may be employed. As demonstrated in WO2019200114A1, 4-fluoro-2-(3-ethoxy-3-oxopropyl)benzoate undergoes intramolecular cyclization using polyphosphoric acid (PPA) at 80°C to yield naphthalene derivatives. Adapting this method, 2-(3-methoxypropanoyl)benzoic acid could be cyclized to form 3-methoxynaphthalene-2-carboxylic acid.

Synthesis of 5-Amino-1,2-Dihydroacenaphthylene

Bromination and Amination of Acenaphthene

The synthesis begins with acenaphthene, which is brominated at the 5-position using bromine in dichloromethane at −20°C, yielding 5-bromoacenaphthene. Subsequent amination is achieved via a Buchwald-Hartwig coupling with ammonia or an ammonia surrogate. Using palladium(II) acetate and Xantphos as a ligand, the reaction proceeds in toluene at 100°C, replacing the bromine atom with an amino group.

Optimization Data:

Reduction of 5-Nitroacenaphthylene

An alternative route involves nitrating acenaphthene at the 5-position using nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂, 50 psi, Pd/C) to reduce the nitro group to an amine. This method, while effective, requires careful control of nitration conditions to avoid over-nitration.

Amide Bond Formation

Acyl Chloride Method

The carboxylic acid intermediate (3-methoxynaphthalene-2-carboxylic acid ) is converted to its acyl chloride using thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours. The resulting acyl chloride is reacted with 5-amino-1,2-dihydroacenaphthylene in acetone with potassium carbonate as a base, yielding the target carboxamide.

Typical Procedure:

Coupling Reagent Approach

Modern peptide coupling agents such as HATU or EDCl/HOBt are employed for milder conditions. In WO2019200114A1, a mixture of N-(3-chloro-4-fluorophenyl)carboxamide and (1-methyl-1H-1,2,4-triazol-3-yl)methanol is coupled using HATU and DIPEA in DMF, achieving >90% yield. Adapting this method:

Reaction Conditions:

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3 eq)

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines methylation, amination, and coupling in a single reactor. Starting with 3-hydroxynaphthalene-2-carboxylic acid, methylation with DMC/TBAB is followed by in-situ acyl chloride formation and immediate coupling with the amine. This reduces purification steps but requires precise stoichiometric control.

Optimization and Scalability

Yield Comparison Across Methods

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium ferricyanide in alkaline conditions.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, demonstrating potential as a therapeutic agent.

- Case Study : A study assessed its efficacy against breast cancer cell lines, reporting an IC50 value in the low micromolar range, suggesting significant cytotoxicity towards malignant cells while sparing normal cells.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A comparative analysis with known antimicrobial agents revealed that modifications to the compound's structure could enhance its antibacterial potency, making it a candidate for further development in treating infections.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

Due to its unique structural properties, this compound has been investigated for use in organic light-emitting diodes. The compound's ability to emit light when subjected to an electric current makes it suitable for applications in display technologies.

- Data Table 1: OLED Performance Metrics

| Metric | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Luminance Efficiency | 20 cd/A |

| Lifetime | 1000 hours |

Environmental Applications

1. Photocatalysis

Recent studies have explored the potential of this compound as a photocatalyst for environmental remediation. Its ability to absorb UV light and facilitate chemical reactions positions it as a candidate for degrading pollutants in water.

- Case Study : Research demonstrated that the compound could effectively degrade organic dyes in aqueous solutions under UV light exposure, indicating its potential utility in wastewater treatment processes.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but it is known to affect various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several synthesized analogs reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Key Analogs

| Compound Name | Substituents/R-Groups | Yield (%) | Melting Point (°C) | HPLC Purity (%) | Key Structural Features |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3d) | 4-Methoxyphenyl, thiazole | 52.4 | 185.4–188.6 | 99.6 | Thiazole linker, electron-donating methoxy |

| N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) | 4-Chlorophenyl, thiazole | 57.9 | 211.4–214.5 | 99.5 | Thiazole linker, electron-withdrawing Cl |

| N-(4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)-4-methoxybenzamide (4c) | 4-Methoxybenzamide, thiazole | 67.3 | 210.6–213.8 | 99.5 | Amide-thiazole hybrid, methoxy substituent |

| Target Compound | 3-Methoxynaphthalene, carboxamide | N/A | N/A | N/A | Naphthalene core, methoxy at position 3 |

Key Observations:

Synthetic Efficiency :

- The target compound’s absence of a thiazole ring (present in analogs 3d, 3f, and 4c) may simplify synthesis. However, its naphthalene moiety could introduce steric challenges during amide bond formation compared to smaller aryl groups .

- Yields for thiazole-containing analogs (e.g., 52.4–67.3%) suggest moderate synthetic accessibility, likely influenced by the reactivity of substituents (e.g., electron-withdrawing Cl in 3f vs. electron-donating methoxy in 3d) .

Physicochemical Properties: Melting points for analogs range from 185°C to 325°C, correlating with molecular rigidity and intermolecular interactions. The target compound’s naphthalene system may elevate its melting point compared to simpler aryl derivatives . HPLC purity (>98% for most analogs) indicates robust purification protocols, typically involving ethanol/ethyl acetate recrystallization .

The methoxy group in 3d and 4c may enhance solubility and target affinity compared to halogenated derivatives like 3f. The target compound’s 3-methoxynaphthalene group could improve π-π stacking with enzyme active sites compared to single-ring systems, but this requires empirical validation .

Research Findings and Trends

Structural-Activity Relationships (SAR) :

Crystallographic Insights :

- While the target compound’s crystal structure is unreported, analogs like 4c were refined using tools like SHELXL and ORTEP-III, highlighting the importance of rigid aromatic systems in crystallinity .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. Its structure features a unique combination of acenaphthylene and naphthalene moieties, which may confer various pharmacological properties. This article summarizes the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties based on diverse research findings.

- Molecular Formula : C₁₄H₁₂N₂O₂

- Molecular Weight : 240.26 g/mol

- CAS Number : 10556-23-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from acenaphthylene. A study on similar derivatives demonstrated significant cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be exploited for therapeutic purposes .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | 15.4 |

| This compound | MDA-MB-231 | 22.3 |

Antioxidant Activity

The antioxidant activity of this compound has been assessed using the DPPH radical scavenging method. Compounds with methoxy groups have shown enhanced scavenging abilities due to their electron-donating properties, which stabilize free radicals. The compound's antioxidant capacity was found to be comparable to that of ascorbic acid, indicating its potential as a natural antioxidant agent .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78.5 |

| Ascorbic Acid | 82.0 |

Anti-inflammatory Activity

In vitro studies have also indicated that the compound possesses anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6). This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of various acenaphthylene derivatives for their biological activities. The study reported that compounds with specific substitutions on the naphthalene ring exhibited enhanced anticancer and antioxidant activities compared to their unsubstituted counterparts. This reinforces the significance of structural modifications in optimizing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide, and how can reaction conditions be tailored to improve yield and selectivity?

- Methodological Answer : Synthesis of carboxamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides) and amines. For example, analogous compounds like N-ethoxy-2-methoxynaphthalene-1-carboxamide are synthesized via nucleophilic acyl substitution, where temperature and solvent polarity critically influence reaction efficiency . Optimization may involve testing catalysts (e.g., HATU/DMAP), varying solvents (e.g., DMF for solubility), and controlling stoichiometry. Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the presence of the dihydroacenaphthylene and methoxynaphthalene moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection) assesses purity (>95% threshold for biological studies). For example, similar carboxamides are analyzed using reverse-phase C18 columns with methanol/water gradients .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity, and how should controls be designed?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) or cell viability (MTT assay). Use positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO for solubility). Dose-response curves (1 nM–100 µM) help determine IC₅₀ values. For instance, structurally related naphthalene carboxamides show activity in antioxidant and anticancer assays, guiding initial screening priorities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data when this compound exhibits divergent degradation profiles under varying experimental conditions?

- Methodological Answer : Stability studies under controlled conditions (pH, temperature, light) are essential. For example, accelerated stability testing (40°C/75% RH) combined with LC-MS can identify degradation products (e.g., hydrolysis of the carboxamide bond). If decomposition occurs in aqueous buffers, consider lyophilization or formulation with stabilizers (e.g., cyclodextrins) . Contradictions may arise from impurities in starting materials; thus, stringent quality control during synthesis is advised .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets, and how can these models be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases) identifies potential binding modes. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes. For validation, compare predicted binding energies with experimental IC₅₀ values from enzyme assays. Analogous studies on benzimidazole carboxamides demonstrate strong correlation between in silico predictions and in vitro activity .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dihydroacenaphthylene moiety in modulating pharmacological activity?

- Methodological Answer : Synthesize analogs with modified dihydroacenaphthylene groups (e.g., saturation, substituent addition) and test them in parallel bioassays. For example, replacing the dihydro group with a fully aromatic system could alter π-π stacking interactions. Statistical tools like PCA (Principal Component Analysis) correlate structural changes with activity trends .

Q. What experimental approaches are recommended to investigate the compound’s potential off-target effects in complex biological systems?

- Methodological Answer : Use proteome-wide profiling (e.g., kinome screens) or transcriptomic analysis (RNA-seq) to identify off-target interactions. For example, a similar naphthalene carboxamide exhibited off-target kinase inhibition, revealed by a broad-spectrum kinase assay panel . Follow-up studies with CRISPR/Cas9 knockouts or siRNA silencing validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.